molecular formula C18H21ClN2O2S B2936114 N-(5-chloro-2-methoxyphenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide CAS No. 1396812-88-6

N-(5-chloro-2-methoxyphenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide

Cat. No. B2936114
M. Wt: 364.89
InChI Key: AAOKYHLHQDNGIE-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide, also known as ML352, is a chemical compound that has been extensively researched for its potential use in treating a variety of diseases. It is a potent inhibitor of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation and immune responses in the body. In

Scientific Research Applications

Synthesis and Enzyme Inhibitory Activities

The synthesis of related acetamide compounds has been described in studies exploring their potential as enzyme inhibitors. For example, compounds synthesized for their inhibition potential against enzymes like bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) have shown significant activity. These findings are crucial for developing therapeutic agents targeting diseases associated with these enzymes (Virk et al., 2018).

Pharmacological Evaluation

Pharmacological characterization of compounds structurally related to N-(5-chloro-2-methoxyphenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide has provided insights into their potential as therapeutic agents. Studies have focused on their selective antagonism or agonism towards various receptors, demonstrating their application in treating conditions like depression and addiction disorders. The specificity and potency of these compounds against targeted receptors highlight their therapeutic potential (Grimwood et al., 2011).

Green Synthesis Approaches

Research has also delved into environmentally friendly synthesis methods for related acetamide derivatives. Green chemistry principles are applied to improve the synthesis process's efficiency and reduce its environmental impact. Such approaches contribute to sustainable practices in medicinal chemistry research (Zhang Qun-feng, 2008).

Metabolic and Toxicological Studies

Metabolic pathways and toxicological profiles of chloroacetamide herbicides closely related to the compound have been studied to understand their impact on human and environmental health. These studies are essential for evaluating the safety and environmental persistence of new compounds before their commercial application (Coleman et al., 2000).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(4-thiophen-2-ylpiperidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O2S/c1-23-16-5-4-14(19)11-15(16)20-18(22)12-21-8-6-13(7-9-21)17-3-2-10-24-17/h2-5,10-11,13H,6-9,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOKYHLHQDNGIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2CCC(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide

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